REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].[N+](=[CH2:15])=[N-]>CCOCC>[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:15])=[O:7]
|
Name
|
|
Quantity
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11.4 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=C(C(=O)OC)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |